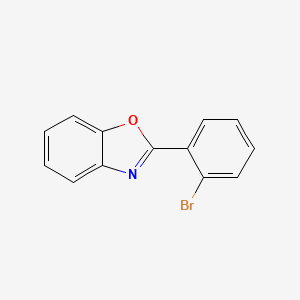

2-(2-Bromophenyl)-1,3-benzoxazole

Descripción general

Descripción

2-(2-Bromophenyl)-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of a bromine atom on the phenyl ring at the 2-position makes this compound particularly interesting for various chemical applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzoxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature and pressure. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and greener solvents can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Chemical Reactions Involving 2-(2-Bromophenyl)-1,3-benzoxazole

The compound can undergo various chemical reactions typical for benzoxazoles:

-

Nucleophilic Substitution : The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols when treated with strong bases. This reaction can yield new derivatives that may exhibit enhanced biological activities.

-

Cyclization Reactions : Under certain conditions, the compound can further react to form more complex structures through cyclization mechanisms involving electrophilic aromatic substitution or nucleophilic attack on the oxazole nitrogen.

-

Oxidation Reactions : The presence of functional groups allows for oxidation reactions that can modify the benzoxazole structure, leading to derivatives with distinct pharmacological profiles.

Mechanism Insights

The mechanism of action for compounds like this compound often involves interaction with biological targets such as enzymes or receptors. For instance, it has been identified as a selective ligand for cyclooxygenase-2 (COX-2), which is significant in anti-inflammatory drug development .

Table 2: Biological Activities of Derivatives

| Compound Derivative | Activity Type | Reference |

|---|---|---|

| Compound 3g | COX-2 Inhibition | |

| Compound 3n | Antimicrobial | |

| Compound 3o | Anti-inflammatory |

Characterization Techniques

Characterization of synthesized compounds typically involves several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm product formation.

-

Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups present in the compound.

-

Mass Spectrometry : Utilized for determining molecular weight and confirming the identity of synthesized compounds.

These techniques ensure that the synthesized products meet purity and structural integrity standards necessary for further biological evaluation.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of 2-(2-Bromophenyl)-1,3-benzoxazole is C13H8BrN. The compound features a fused benzene and oxazole ring, which enhances its stability and reactivity. Several methods for synthesizing this compound include:

- Condensation of 2-aminophenol and 2-bromobenzonitrile .

- Microwave irradiation techniques for improved efficiency.

- Ionic liquid-mediated synthesis , which offers greener alternatives.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Its derivatives have shown selective inhibition of Cyclooxygenase-2 (COX-2), positioning them as potential candidates for treating inflammatory conditions. Some derivatives have demonstrated potency comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. For instance, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), a derivative of this compound, has shown moderate antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. It exhibited more effectiveness than standard drugs like Gentamicin .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse:

- Antimicrobial Agents : The compound's derivatives are being explored as potential antimicrobial agents due to their ability to inhibit DNA gyrase in bacteria .

- Anti-cancer Research : Studies suggest that benzoxazole derivatives can exhibit anticancer properties by interacting with various biological targets .

- Drug Development : The structural characteristics of this compound make it a valuable scaffold for developing new therapeutic agents targeting various diseases.

Case Study 1: Antibacterial Efficacy of NBBPA

A study synthesized NBBPA to evaluate its antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that NBBPA had a minimum inhibitory concentration (MIC) against E. coli at 128 mg/ml, outperforming some standard antibiotics. The study utilized molecular dynamics simulations to understand the compound's interaction with bacterial enzymes .

| Compound | MIC (mg/ml) | Target Pathogen |

|---|---|---|

| NBBPA | 64 | Staphylococcus aureus |

| NBBPA | 128 | Escherichia coli |

| Gentamicin | 128 | Staphylococcus aureus |

| Gentamicin | 256 | Escherichia coli |

Case Study 2: Inhibition of COX-2 Enzyme

Research on the anti-inflammatory properties of derivatives showed that certain compounds derived from this compound exhibited strong interactions with COX-2 enzyme active sites through hydrogen bonding. This specificity suggests potential for developing targeted anti-inflammatory therapies .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)-1,3-benzoxazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the function of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

2-Phenyl-1,3-benzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.

2-(2-Chlorophenyl)-1,3-benzoxazole: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.

2-(2-Fluorophenyl)-1,3-benzoxazole: Contains a fluorine atom, which can influence its electronic properties and biological activity.

Uniqueness: 2-(2-Bromophenyl)-1,3-benzoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Actividad Biológica

2-(2-Bromophenyl)-1,3-benzoxazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H8BrN

Molecular Weight: 256.11 g/mol

CAS Number: 73552-42-8

The compound features a benzoxazole ring substituted with a bromophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cyclooxygenase-2 (COX-2) Inhibition: Research indicates that derivatives of benzoxazole can selectively inhibit COX-2, an enzyme involved in inflammatory processes. The compound has shown potential as an anti-inflammatory agent by effectively reducing inflammation in experimental models .

- Anticancer Activity: Studies have demonstrated that benzoxazole derivatives exhibit cytotoxic effects on several cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

-

Anti-inflammatory Effects:

A study evaluated the anti-inflammatory potential of this compound by measuring its effect on carrageenan-induced paw edema in rats. The results indicated significant reduction in edema comparable to standard NSAIDs like diclofenac . -

Anticancer Activity:

In vitro studies revealed that the compound exhibited IC50 values in the nanomolar range against several cancer cell lines. For instance, it was reported to have an IC50 value of approximately 20 nM against MCF-7 breast cancer cells . -

VEGFR-2 Inhibition:

Research identified specific derivatives of benzoxazole that inhibited VEGFR-2 effectively, demonstrating up to 79% inhibition in murine models for vascular permeability . This suggests potential applications in cancer therapy where angiogenesis is a critical factor.

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOINCALAKEDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390980 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73552-42-8 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.